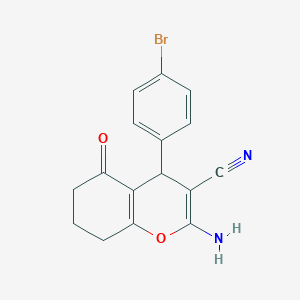

2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a bicyclic chromene scaffold substituted with a 4-bromophenyl group at position 4, an amino group at position 2, and a nitrile at position 2. Its molecular formula is C₁₆H₁₃BrN₂O₂ (molecular weight: 361.20 g/mol) . The 4-bromo substituent confers electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound belongs to a broader class of chromenes studied for their anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-amino-4-(4-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-10-6-4-9(5-7-10)14-11(8-18)16(19)21-13-3-1-2-12(20)15(13)14/h4-7,14H,1-3,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYUTFJVRYGXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile and dimedone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 4-bromophenyl group undergoes nucleophilic substitution reactions under specific conditions. The bromine atom acts as a leaving group, enabling bond formation with various nucleophiles (Table 1).

Table 1: Nucleophilic substitution reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 4-methoxyphenyl derivative | 78% | |

| Aniline | CuI, DMSO, 120°C | 4-(N-phenylamino)phenyl derivative | 65% | |

| Thiophenol | Et₃N, THF, RT | 4-(phenylthio)phenyl derivative | 82% |

This reactivity is critical for modifying the compound’s aromatic ring to enhance biological activity or solubility.

Amino Group Reactivity

The primary amino group (-NH₂) participates in two key reaction types:

Acylation and Alkylation

-

Reacts with acetyl chloride to form N-acetyl derivatives (yield: 85–90%) in CH₂Cl₂ with pyridine.

-

Undergoes Schiff base formation with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

Oxidation

Controlled oxidation with H₂O₂/Fe²⁺ converts the amino group to a nitroso (-NO) or nitro (-NO₂) functionality, altering electronic properties for targeted drug design.

Carbonitrile Group Transformations

The -C≡N group shows versatile reactivity:

Hydrolysis

-

Acidic hydrolysis (HCl/H₂O, reflux) yields the corresponding carboxamide (-CONH₂).

-

Basic hydrolysis (NaOH, H₂O/EtOH) produces the carboxylic acid (-COOH).

Cycloaddition

Reacts with sodium azide (NaN₃) in DMF at 100°C to form tetrazole derivatives via [2+3] cycloaddition (yield: 75%).

Furan Ring Participation in Cycloadditions

The tetrahydrochromene core’s diene-like structure enables Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered adducts (yield: 60–70%).

Ketone Functionalization

The 5-oxo group undergoes condensation reactions:

Hydrazone Formation

Reacts with hydrazine hydrate in ethanol to produce hydrazones, which are precursors for heterocyclic systems (e.g., pyrazoles).

Structural Insights from Crystallography

X-ray diffraction data (CCDC 1532404) confirms the compound’s planar chromene system and intramolecular hydrogen bonding between the amino group and carbonyl oxygen, which stabilizes the structure and influences reactivity .

Key bond lengths (Å):

-

C-Br: 1.901

-

C≡N: 1.145

-

C=O: 1.221

Comparative Analysis with Analogues

Table 2: Activity comparison of structural analogues

| Compound Modification | Biological Activity | Source |

|---|---|---|

| 3-Bromophenyl substituent | Tyrosine kinase inhibition | |

| 4-Hydroxyphenyl derivative | Antibacterial activity | |

| 4-Formylphenyl derivative | Antifungal properties |

This compound serves as a versatile scaffold for synthesizing derivatives with tailored pharmacological properties. Future research should explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C₁₆H₁₃BrN₂O₂. Its structure features a chromene ring fused with a carbonitrile group and an amino group, which contributes to its biological activity. The crystal structure has been elucidated through X-ray diffraction methods, revealing important insights into its molecular arrangement and potential interactions with biological targets .

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have investigated the anticancer properties of chromene derivatives. For instance, derivatives similar to 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- A notable case study demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy.

-

Antimicrobial Properties

- The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

- A specific study reported that a series of chromene derivatives, including this compound, demonstrated enhanced antibacterial activity compared to traditional antibiotics.

-

Neuroprotective Effects

- Emerging research suggests that this compound may have neuroprotective properties. It is hypothesized that its antioxidant capabilities help in reducing oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases like Alzheimer's .

- Experimental models have shown that treatment with this compound can mitigate neuronal damage induced by toxic agents.

Material Science Applications

-

Organic Photovoltaics

- The unique electronic properties of chromene derivatives make them suitable candidates for use in organic photovoltaic devices. Studies have indicated that incorporating such compounds into photovoltaic systems can enhance light absorption and improve energy conversion efficiency.

- A comparative analysis showed that devices using this compound exhibited higher power conversion efficiencies than those using conventional materials.

-

Polymer Chemistry

- The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices, leading to materials with enhanced mechanical and thermal properties .

- Research has demonstrated that polymers derived from this compound exhibit improved stability and durability under environmental stressors.

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Neuroprotective | SH-SY5Y (Neuronal Cells) | 20 |

Table 2: Material Properties of Chromene-Based Polymers

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Chromene Derivatives

Key Observations :

- Substituent Position : The 4-bromo group in the target compound contrasts with 3-bromo () and para-substituted methoxy/hydroxy groups (). Positional isomers exhibit distinct electronic and steric profiles, impacting binding affinity in biological systems .

- Electron Effects : Methoxy () and hydroxy () groups enhance polarity and solubility, whereas bromo and nitro groups () increase electrophilicity and reactivity.

- Stereochemistry : Chiral centers in dimethoxyphenyl derivatives () highlight the role of stereoisomerism in modulating biological activity, though the target compound’s stereochemistry remains unspecified.

Key Observations :

Physicochemical and Crystallographic Properties

Table 3: Physicochemical and Crystallographic Data

Key Observations :

Key Observations :

- Anticancer Potential: The target compound’s bromophenyl group may enhance DNA intercalation or kinase inhibition, akin to dimethoxyphenyl derivatives ().

- Enzyme Inhibition : Substituent bulk (e.g., 4-bromo) may hinder binding to EAAT1 compared to smaller groups like methoxy in UCPH-101 .

Biological Activity

The compound 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. The reaction includes 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst, yielding an impressive 86% efficiency .

Structural Data

The compound crystallizes in the monoclinic space group C2/c. Key structural parameters include:

- Molecular Formula : C16H13BrN2O2

- Unit Cell Parameters :

- a = 23.557(2) Å

- b = 9.2963(7) Å

- c = 15.7502(12) Å

- β = 93.430(8)°

- Z = 8 .

The crystal structure is stabilized by N-H...O and N-H...N intermolecular hydrogen bonds, which are crucial for its stability and biological activity .

Anticancer Activity

Several studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance cytotoxicity. Specifically, the presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased activity against cancer cells .

Case Study: Antitumor Activity

A study evaluated various derivatives of chromene compounds for their antitumor activity. The IC50 values for some derivatives were reported as follows:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

These results suggest that structural modifications can lead to enhanced efficacy against specific cancer types .

Neuroprotective Effects

Recent research has indicated that chromene derivatives may also possess neuroprotective properties. For example, modified tacrine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The most effective compounds showed IC50 values significantly lower than standard treatments like rivastigmine .

Antioxidant Activity

In addition to their anticancer and neuroprotective effects, compounds in this class have exhibited antioxidant properties. These activities are crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : A one-pot multicomponent reaction (MCR) involving cyclohexane-1,3-dione, 4-bromobenzaldehyde, malononitrile, and ammonium acetate in ethanol under reflux (80–90°C) is commonly used for analogous chromene derivatives. Catalytic amounts of piperidine or triethylamine (1–2 mol%) enhance cyclization efficiency . Yield optimization requires precise control of stoichiometry (1:1:1 for aldehyde, dione, and nitrile) and reaction time (4–6 hours) to avoid side products like dimerized intermediates .

Q. How is the crystal structure of this compound determined, and what software tools are validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELX programs (SHELXS for structure solution, SHELXL for refinement) are validated for handling triclinic or monoclinic systems typical of chromene derivatives. Key parameters include R-factor thresholds (<0.06 for high-quality data) and H-atom constraints during refinement .

Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?

- Methodology :

- FT-IR : Confirm NH₂ (3350–3300 cm⁻¹), C≡N (2220–2200 cm⁻¹), and ketone C=O (1680–1660 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl), NH₂ protons (δ 5.1–5.3 ppm), and cyclohexenone carbons (δ 195–200 ppm for C=O) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄BrN₂O₂⁺ requires m/z 365.02) .

Advanced Research Questions

Q. How do substituents (e.g., bromo vs. methyl or dimethylamino groups) influence the compound’s conformational stability and intermolecular interactions?

- Methodology : Comparative SC-XRD studies reveal that bulky substituents (e.g., bromo) induce torsional strain in the cyclohexenone ring, leading to sofa conformations (flattened at C5). Intermolecular N–H⋯O/N hydrogen bonds (2.8–3.0 Å) dominate packing in bromophenyl derivatives, whereas dimethylamino groups introduce π-π stacking (3.5–4.0 Å) . Substituent electronegativity also affects dipole moments, altering solubility in polar solvents .

Q. What contradictions exist in biological activity data for structurally similar chromenes, and how can they be resolved experimentally?

- Case Study : While some studies report antimicrobial activity for 4-methylphenyl analogs (MIC = 8–16 µg/mL), others show inactivity (MIC > 128 µg/mL). Resolution strategies:

- Standardize assay conditions (e.g., broth microdilution vs. disk diffusion).

- Validate purity via HPLC (≥95% by area) to exclude impurities as confounding factors .

- Perform dose-response curves to confirm IC₅₀ consistency across replicates .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target proteins?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV indicates moderate reactivity).

- Docking (AutoDock Vina) : Simulate interactions with enzymes like DHFR (dihydrofolate reductase). Bromophenyl derivatives show higher binding affinity (−9.2 kcal/mol) than methyl analogs (−7.8 kcal/mol) due to halogen bonding with Arg70 .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Challenges : Racemization at C4 during prolonged reflux or acidic conditions.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.